N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

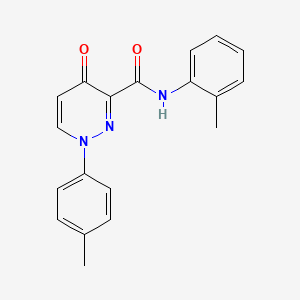

N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule belonging to the dihydropyridazine-3-carboxamide class. Its structure features a dihydropyridazine core substituted with a 4-oxo group, a 4-methylphenyl ring at position 1, and a 2-methylphenyl carboxamide moiety at position 2.

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2/c1-13-7-9-15(10-8-13)22-12-11-17(23)18(21-22)19(24)20-16-6-4-3-5-14(16)2/h3-12H,1-2H3,(H,20,24) |

InChI Key |

NGYTVRFWNPQZDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with 4-methylbenzoyl chloride to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, while reduction could produce N-(2-methylphenyl)-1-(4-methylphenyl)-4-amino-1,4-dihydropyridazine-3-carboxamide.

Scientific Research Applications

N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Dihydropyridazine-3-carboxamide Family

The compound shares structural homology with several derivatives of 4-oxo-1,4-dihydropyridazine-3-carboxamide. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Substituent Effects on Properties and Activity

- Positional Isomerism: The target compound’s 4-methylphenyl group at position 1 contrasts with D223-0097’s 3-methylphenyl substituent .

- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated analogs (e.g., 4-chlorophenyl in compound 31 ) exhibit higher molecular weights and reduced solubility compared to methyl-substituted derivatives. The chloro and methoxy groups in ’s compounds introduce polarity, which could enhance water solubility but reduce membrane permeability .

- Biological Implications : While direct activity data for the target compound is absent, highlights that 4-methylphenyl groups in thiazolidin-4-one derivatives enhance antiproliferative effects by inducing G1 cell cycle arrest . This suggests that the 4-methylphenyl moiety in the target compound may similarly contribute to bioactivity.

Biological Activity

N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H18N4O2

- Molecular Weight : 318.36 g/mol

The structure includes a dihydropyridazine core substituted with methylphenyl groups and a carboxamide functional group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridazine exhibit antibacterial properties against various strains of bacteria. The presence of electron-donating groups like methyl on the phenyl rings enhances this activity.

- Anticancer Potential : Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors in the body, influencing signaling pathways that regulate cell growth and immune responses.

- Oxidative Stress Modulation : By modulating oxidative stress levels within cells, the compound may protect against cellular damage associated with chronic diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values as low as 10 µg/mL. |

| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Reported anti-inflammatory activity by reducing TNF-alpha levels in LPS-stimulated macrophages. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.